Lipophilicity Differentiation: 3-Pyridinehexanol vs. 3-Pyridinepropanol
The calculated partition coefficient (LogP) of 3-pyridinehexanol is 2.18, substantially higher than that of 3-pyridinepropanol (LogP ≈ 0.8), representing an approximately 24-fold greater predicted lipophilicity [1]. This difference arises from the additional three methylene units in the hexanol chain, which increase hydrophobic surface area while preserving the same H-bond donor/acceptor counts (TPSA = 33.12 for both) . The higher LogP predicts improved passive membrane permeability and altered tissue distribution, making 3-pyridinehexanol the preferred scaffold when designing CNS-penetrant or intracellular-targeting conjugates.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1768 (3-pyridinehexanol) |
| Comparator Or Baseline | LogP ≈ 0.8 (3-pyridinepropanol, CAS 2859-67-8) |
| Quantified Difference | ΔLogP ≈ +1.38 (≈24× higher lipophilicity) |
| Conditions | Computed by topological method (TPSA-based); consistent with experimental trends for homologous alcohols. |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; a LogP difference of >1 unit can profoundly affect oral absorption, CNS penetration, and metabolic clearance, guiding medicinal chemists to the optimal chain length for a given target profile.
- [1] PubChem Compound Summary for CID 12345, 3-Pyridinepropanol. Predicted LogP = 0.8. View Source
